PRT3789

Synthetic Lethality Targeted Protein Degradation Precision Oncology

PRT3789 is a first-in-class, highly selective, intravenous targeted protein degrader (PROTAC) of SMARCA2, developed by Prelude Therapeutics. It operates via a synthetic lethality mechanism, selectively degrading the SMARCA2 protein in cancers that harbor a SMARCA4 mutation, a genetic alteration found in ~10-12% of non-small cell lung cancers (NSCLC) and other solid tumors.

Molecular Formula C47H58N10O6S
Molecular Weight 891.1 g/mol
Cat. No. B15623699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRT3789
Molecular FormulaC47H58N10O6S
Molecular Weight891.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H58N10O6S/c1-27(2)43(47(61)57-25-35(58)18-39(57)46(60)50-29(4)31-10-12-32(13-11-31)44-30(5)49-26-64-44)41-20-42(53-63-41)62-28(3)22-54-15-14-33(23-54)55-16-17-56-34(24-55)21-48-45-38(56)19-37(51-52-45)36-8-6-7-9-40(36)59/h6-13,19-20,26-29,33-35,39,43,58-59H,14-18,21-25H2,1-5H3,(H,48,52)(H,50,60)/t28-,29-,33+,34-,35+,39-,43+/m0/s1
InChIKeyOSRJAZPHBNGCLU-CMMQWICPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PRT3789: A First-in-Class, Highly Selective SMARCA2 Degrader for SMARCA4-Mutant Cancers


PRT3789 is a first-in-class, highly selective, intravenous targeted protein degrader (PROTAC) of SMARCA2, developed by Prelude Therapeutics [1]. It operates via a synthetic lethality mechanism, selectively degrading the SMARCA2 protein in cancers that harbor a SMARCA4 mutation, a genetic alteration found in ~10-12% of non-small cell lung cancers (NSCLC) and other solid tumors [2][3]. PRT3789 recruits the Von Hippel-Lindau (VHL) E3 ligase to catalyze the ubiquitination and subsequent proteasomal degradation of SMARCA2, sparing the highly homologous paralog, SMARCA4 [4]. It is currently in Phase 1/2 clinical development (NCT05639751, NCT06682806) for biomarker-selected patients with advanced or metastatic SMARCA4-mutated solid tumors [5][6].

Why PRT3789's Unique Degrader Mechanism Cannot Be Substituted by SMARCA2/4 ATPase Inhibitors


Simple substitution of PRT3789 with another compound targeting the SMARCA2/4 pathway, such as a dual ATPase inhibitor like FHD-286, is not scientifically valid due to fundamentally different mechanisms of action [1]. PRT3789 is a selective degrader that eliminates the SMARCA2 protein entirely, whereas ATPase inhibitors only block its catalytic function [2]. Complete protein degradation is hypothesized to be necessary for a robust synthetic lethal effect, as residual protein in non-catalytic complexes can maintain cell survival [3]. Critically, dual inhibitors of SMARCA2 and SMARCA4 like FHD-286 and the pan-SWI/SNF degrader AU-15330 target both paralogs, thereby eliminating the therapeutic window that PRT3789 achieves through its >4,500-fold cellular selectivity [4]. This lack of paralog selectivity is expected to result in on-target toxicity in SMARCA4 wild-type normal tissues, a risk PRT3789 was specifically designed to mitigate [5].

Quantitative Differentiation of PRT3789 Against Key Comparators


Superior Cellular Selectivity vs. SMARCA4: >4,500-Fold Window

PRT3789 demonstrates over 4,500-fold greater antiproliferative selectivity in SMARCA4-deficient cells compared to SMARCA4 wild-type cells, establishing a clear functional therapeutic window [1]. In contrast, the dual SMARCA2/4 degrader AU-15330 and the dual inhibitor FHD-286 lack this cellular selectivity, as they are designed to engage both paralogs .

Synthetic Lethality Targeted Protein Degradation Precision Oncology

Nanomolar Degradation Potency with ~20-Fold Paralogue Selectivity

PRT3789 degrades SMARCA2 with a half-maximal degradation concentration (DC50) of 0.72 nM in HeLa cells, while the DC50 for its paralog SMARCA4 is 14 nM, a 19.4-fold difference in biochemical potency . This contrasts sharply with the non-selective SMARCA2/4 PROTAC degrader AU-15330, which was designed to degrade both ATPases without such discrimination .

PROTAC DC50 Protein Degradation Medicinal Chemistry

Differentiated Clinical Progression: Phase 2 Initiation vs. Phase 1 Discontinuation

PRT3789 has successfully advanced into Phase 2 clinical trials (NCT06682806) in combination with pembrolizumab for SMARCA4-mutated cancers, following promising monotherapy Phase 1 data showing RECIST-confirmed partial responses [1][2]. In contrast, FHD-286, a dual SMARCA2/4 ATPase inhibitor, was evaluated in Phase 1 trials for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) but has not advanced to Phase 2 for solid tumors, indicating a divergent clinical path and potential therapeutic index challenges [3][4].

Clinical Trial Phase 2 Drug Development Go/No-Go Decision

Unique Molecular Basis for Selectivity: A Stable Ternary Complex with SMARCA2

Structural studies reveal that PRT3789 achieves its high selectivity by forming a significantly more stable ternary complex with SMARCA2 and the VHL E3 ligase than with SMARCA4 and VHL [1]. This is driven by interactions with an extended loop unique to SMARCA2, which contains a specific lysine residue (K1405) that is not present in SMARCA4 [1][2]. This detailed mechanistic understanding is unique to PRT3789 among its class and explains the molecular basis for its paralog selectivity, a feature absent in the dual degrader AU-15330 or the dual inhibitor FHD-286 [3].

Structural Biology Crystallography PROTAC Mechanism of Action

Key Research and Clinical Development Applications for PRT3789


Investigating Synthetic Lethality in SMARCA4-Deficient Preclinical Models

PRT3789 is an ideal tool compound for in vivo and in vitro studies of synthetic lethality in SMARCA4-mutant cancer models, such as NSCLC and esophageal cancer. Its >4,500-fold cellular selectivity ensures that observed anti-tumor effects are on-target and not confounded by SMARCA4 inhibition, allowing for clean interpretation of the synthetic lethal mechanism [1]. Xenograft studies confirm dose-dependent tumor growth inhibition specifically in SMARCA4-deleted models, with no effect in wild-type tumors [2].

Combination Therapy Studies to Overcome Chemoresistance

PRT3789 has demonstrated synergistic activity with standard-of-care chemotherapies in preclinical models of SMARCA4-mutant NSCLC [1]. It is being evaluated in combination with docetaxel in an ongoing Phase 1 trial (NCT05639751) and with pembrolizumab in a Phase 2 trial (NCT06682806) [2][3]. This makes PRT3789 a strategic candidate for research programs investigating novel combination regimens to counteract protective cellular stress responses and enhance chemotherapy efficacy.

Biomarker-Driven Clinical Trials in SMARCA4-Mutant Solid Tumors

The clinical development of PRT3789 is strictly biomarker-driven, enrolling patients with confirmed SMARCA4 loss-of-function mutations [1]. This precision medicine approach is validated by initial Phase 1 data showing RECIST-confirmed partial responses in heavily pre-treated patients, underscoring the compound's activity in the intended patient population [2]. Procurement of PRT3789 supports the advancement of biomarker-selected clinical trials aiming to address a high unmet medical need in SMARCA4-mutant cancers.

PROTAC Development and Structural Biology Research

PRT3789 serves as a benchmark molecule for PROTAC development, particularly for degrader programs targeting proteins with highly homologous paralogs. Its well-characterized crystal structure in complex with SMARCA4 and VHL, along with detailed data on its unique ternary complex formation with SMARCA2, provides a valuable reference for medicinal chemistry and structural biology studies aimed at improving degrader selectivity and linker optimization [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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